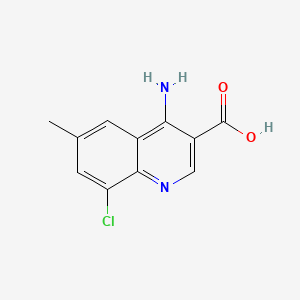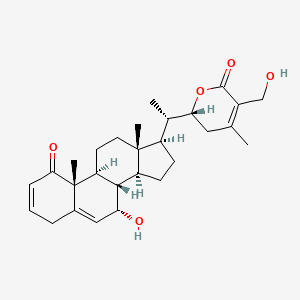
东莨菪碱A苷元
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one is a useful research compound. Its molecular formula is C28H38O5 and its molecular weight is 454.607. The purity is usually 95%.
BenchChem offers high-quality (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗炎和抗增殖活性
东莨菪碱A已被报道具有显着的抗炎和抗增殖活性。 这使其成为治疗以炎症和不受控制的细胞生长为特征的疾病(如某些癌症)的潜在候选药物 .
细胞毒活性
研究表明,东莨菪碱A对某些癌细胞系(包括MDA-MB-435和SW-620)具有细胞毒活性。 这表明它在开发抗癌疗法方面的潜在用途 .
银屑病治疗
研究表明,东莨菪碱A可以通过调节PPAR途径改善牛皮癣症状。 它有助于抑制皮肤细胞过度增殖,促进凋亡,改善脂质代谢,这些对于控制这种皮肤疾病至关重要 .
代谢途径阐明
东莨菪碱A已被用于了解传统草药中的代谢途径。 对其在大鼠体内的代谢进行了研究,为深入了解曼陀罗种子中的生物活性成分及其作用提供了见解 .
抗菌和抗氧化特性
该化合物表现出有希望的抗菌和抗氧化特性,可以利用它来开发治疗感染和由氧化应激引起的疾病 .
镇痛作用
东莨菪碱A与镇痛活性有关,表明其在疼痛管理策略中的潜在应用 .
降血糖作用
该化合物表现出显着的降血糖作用,这可能有利于研究和开发新的糖尿病治疗方法 .
自噬诱导
东莨菪碱A通过PI3K-Akt-mTOR信号通路诱导人永生化角质形成细胞的自噬。 这种应用在自噬发挥保护作用的疾病背景下尤其重要 .
作用机制
Daturataturin A aglycone, also known as (2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one or Desglucodaturataturin A, is a withanolide compound with significant therapeutic potential .
Target of Action
The primary target of Daturataturin A aglycone is the peroxisome proliferator-activated receptor (PPAR) signaling pathway . This pathway plays a crucial role in lipid metabolism and inflammation, making it a key target for the treatment of psoriasis .
Mode of Action
Daturataturin A aglycone interacts with the PPAR signaling pathway to exert its therapeutic effects . It inhibits hyperproliferation, promotes apoptosis, decreases the release of pro-inflammatory cytokines, and downregulates keratin expression . These actions help to reduce inflammation and control the rapid growth of skin cells that is characteristic of psoriasis .
Biochemical Pathways
The compound affects the PPAR signaling pathway, which in turn influences several downstream effects . By regulating this pathway, Daturataturin A aglycone can improve lipid metabolism, a key factor in the development and progression of psoriasis .
Pharmacokinetics
It has been observed that after oral administration to rats, several metabolites were detected in plasma, urine, and fecal samples . This suggests that the compound undergoes extensive metabolism, including hydroxylation or methylation, and phase II metabolism such as glucuronidation or sulfation .
Result of Action
The result of Daturataturin A aglycone’s action is a reduction in the symptoms of psoriasis . It inhibits cell proliferation, induces apoptosis, and decreases the release of pro-inflammatory cytokines . Additionally, it downregulates keratin expression and improves lipid metabolism . These actions collectively contribute to its potential anti-psoriasis effects .
属性
IUPAC Name |
(2R)-2-[(1S)-1-[(7S,8S,9S,10R,13R,14S,17R)-7-hydroxy-10,13-dimethyl-1-oxo-4,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethyl]-5-(hydroxymethyl)-4-methyl-2,3-dihydropyran-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O5/c1-15-12-23(33-26(32)18(15)14-29)16(2)19-8-9-20-25-21(10-11-27(19,20)3)28(4)17(13-22(25)30)6-5-7-24(28)31/h5,7,13,16,19-23,25,29-30H,6,8-12,14H2,1-4H3/t16-,19+,20-,21-,22+,23+,25-,27+,28-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKCDPEQADUKCDH-NQNHUYFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3C(C=C5C4(C(=O)C=CC5)C)O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)O[C@H](C1)[C@@H](C)[C@H]2CC[C@@H]3[C@@]2(CC[C@H]4[C@H]3[C@@H](C=C5[C@@]4(C(=O)C=CC5)C)O)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

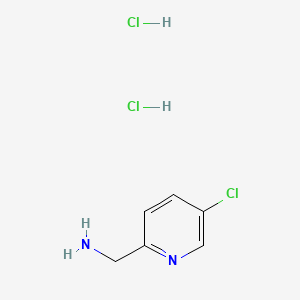
![2'-Chloro-4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]](/img/structure/B580517.png)
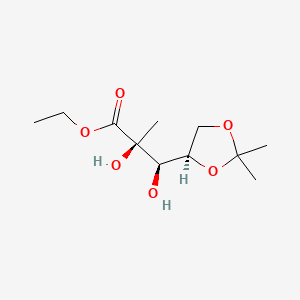
![[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dibenzoyloxy-2-fluorooxolan-2-yl]methyl benzoate](/img/structure/B580519.png)
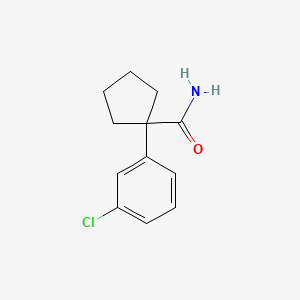


![Tert-Butyl (4-(Hydroxymethyl)Bicyclo[2.2.2]Octan-1-Yl)Carbamate](/img/structure/B580525.png)

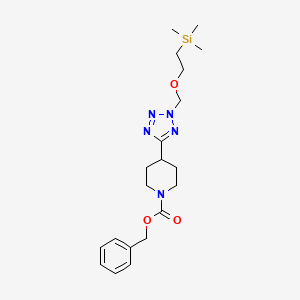
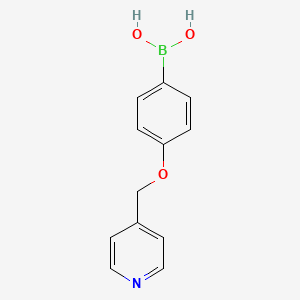
![[2-methyl-4-(1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B580530.png)
![2,8-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde](/img/structure/B580533.png)
